![molecular formula C11H20O B1593818 8-Undecenal CAS No. 58296-81-4](/img/structure/B1593818.png)
8-Undecenal
Overview
Description
8-Undecenal is a chemical compound used as a flavor and fragrance agent . It has an aldehydic type odor and is a colorless clear liquid .
Synthesis Analysis
8-Undecenal can be synthesized through various methods. BOC Sciences, a supplier of research chemicals and biochemicals, provides services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock .
Molecular Structure Analysis
The molecular formula of 8-Undecenal is C11H20O . It has a molecular weight of 168.27960000 . The structure of 8-Undecenal can be analyzed using various tools such as NMR Predictor .
Chemical Reactions Analysis
8-Undecenal, especially 2-decenal and 2-undecenal, has been found to have stronger inverse correlations with animal performance compared to C5-C8 saturated alkanals . This suggests that chain length and unsaturation level affect the toxicity of aldehydes .
Physical And Chemical Properties Analysis
8-Undecenal has a specific gravity of 0.84000 to 0.85000 @ 25.00 °C . It has a refractive index of 1.44000 to 1.45300 @ 20.00 °C . The boiling point of 8-Undecenal is 89.00 °C at 5.00 mm Hg .
Scientific Research Applications
Pheromone Production and Species-Specific Communication
8-Undecenal, specifically (Z)-4-undecenal, is known for its role as a pheromone in the vinegar fly, Drosophila melanogaster. Females of this species produce the volatile pheromone for species-specific communication and mate-finding. The amount produced by a single female fly is detectable by humans, indicating its strong olfactory impact. This discovery has implications for understanding interspecies chemical communication and could be significant in pest control strategies (Becher et al., 2017).
Synthesis of Pheromone Compounds
Research in the field of organic chemistry has focused on the synthesis of compounds related to 8-Undecenal. For example, the synthesis of (Z)-4-undecen-1-ol and (Z)-4-undecenal, through a modified Felkin reaction, is important for creating pheromones like those used by Drosophila melanogaster. This kind of research has practical applications in the field of chemical ecology and could be used in the development of pheromone-based pest control methods (Davis & Carlson, 1989).
Fluorinated Alkenes Synthesis in Ionic Liquids
The utility of ionic liquids, such as 8-ethyl-1,8-diazabicyclo[5,4,0]-7-undecene trifluoromethanesulfonate, has been explored in the synthesis of α-fluoro-α,β-unsaturated esters. This research is significant in the context of green chemistry and could have implications for the development of more environmentally friendly and efficient chemical synthesis processes (Kitazume & Tanaka, 2000).
Mechanism of Action
The antifungal mechanism of 2E-undecenal is associated in part with membrane functions or derangement of the membrane . The primary antifungal action of medium-chain (C9–C12) alkanols comes from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins .
Safety and Hazards
properties
IUPAC Name |
undec-8-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQXOILNGUCNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052243 | |
Record name | Undec-8-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Undecenal | |
CAS RN |
58296-81-4 | |
Record name | 8-Undecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58296-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Undecenal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undec-8-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-8-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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